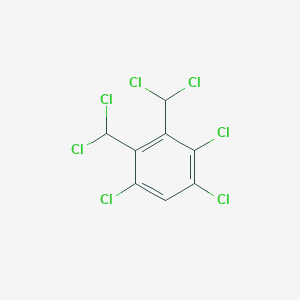
tert-BUTYROPHENONE, 3',4'-DIHYDROXY-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- is an organic compound that belongs to the class of phenones It is characterized by the presence of a tert-butyl group attached to the phenyl ring and two hydroxyl groups at the 3’ and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acyl chloride, followed by hydroxylation of the resulting product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
tert-BUTYROPHENONE, 3’,4’-DIMETHOXY-: Similar structure but with methoxy groups instead of hydroxyl groups.
4-tert-Butylphenol: Lacks the carbonyl group and hydroxyl groups.
3-(4-tert-Butylphenyl)propanal: Contains an aldehyde group instead of a ketone.
Uniqueness
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- is unique due to the presence of both hydroxyl groups and a tert-butyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
72017-59-5 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6,12-13H,1-3H3 |
Clave InChI |
PYYHPJWXMOZDTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



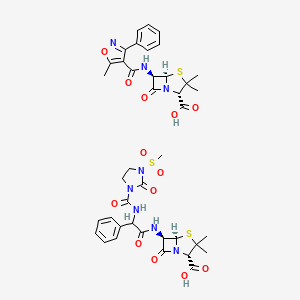
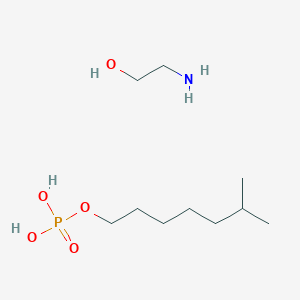
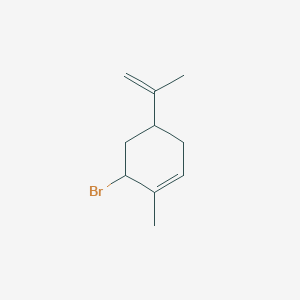
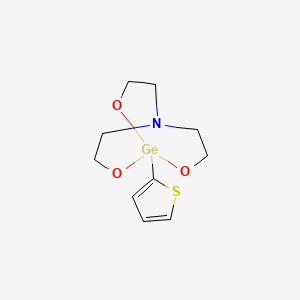
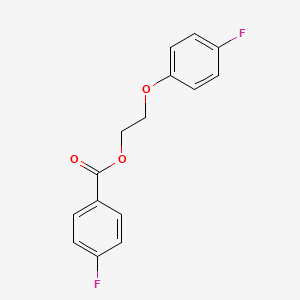
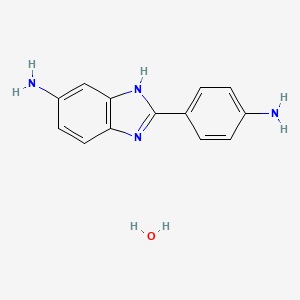

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
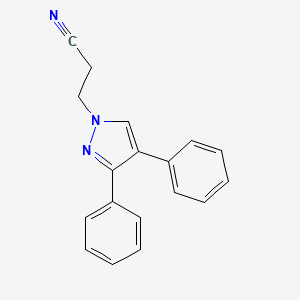
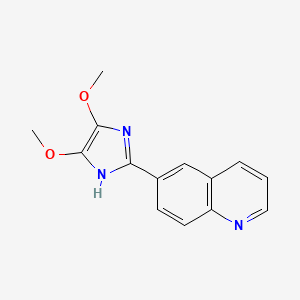
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
